molecular formula C27H28N2O3 B5180441 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone

Cat. No.: B5180441
M. Wt: 428.5 g/mol
InChI Key: KHDGNHSCQGKFLJ-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a piperazine ring, and a phenylmethanone group, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. For instance, the benzodioxole moiety can be synthesized via a catalytic oxidation process, while the piperazine ring can be formed through reductive alkylation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize reaction parameters such as temperature, pressure, and catalyst concentration. This approach not only enhances the efficiency of the synthesis but also ensures scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. These interactions can provide insights into cellular processes and pathways .

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for developing new products and technologies .

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c30-27(24-9-5-4-8-23(24)12-10-21-6-2-1-3-7-21)29-16-14-28(15-17-29)19-22-11-13-25-26(18-22)32-20-31-25/h1-9,11,13,18H,10,12,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGNHSCQGKFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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